25g-Nbome

Description

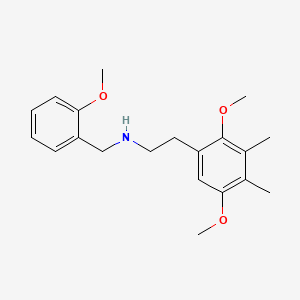

Structure

3D Structure

Properties

CAS No. |

1354632-65-7 |

|---|---|

Molecular Formula |

C20H27NO3 |

Molecular Weight |

329.4 |

IUPAC Name |

2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C20H27NO3/c1-14-15(2)20(24-5)16(12-19(14)23-4)10-11-21-13-17-8-6-7-9-18(17)22-3/h6-9,12,21H,10-11,13H2,1-5H3 |

InChI Key |

VDAUMFACIMNTDA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1C)OC)CCNCC2=CC=CC=C2OC)OC |

Canonical SMILES |

CC1=C(C=C(C(=C1C)OC)CCNCC2=CC=CC=C2OC)OC |

Other CAS No. |

1354632-65-7 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 25G-NBOMe: A Comprehensive Technical Guide to its Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

25G-NBOMe, or 2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, is a potent synthetic hallucinogen derived from the 2C-G phenethylamine.[1][2] As a powerful agonist of the human 5-HT2A serotonin receptor, its unique chemical structure and pharmacological activity warrant detailed analytical characterization for forensic, clinical, and research applications.[1][2][3] This in-depth technical guide provides a comprehensive overview of the methodologies and data essential for the unambiguous identification and quantification of this compound.

Chemical and Physical Properties

This compound is characterized by a phenethylamine core with two methoxy groups and two methyl groups on the phenyl ring, and an N-(2-methoxybenzyl) substituent on the amine.[1][4] This N-benzyl moiety is known to significantly enhance its affinity and activity at the 5-HT2A receptor.[3] The hydrochloride salt is a common form for this compound.[3][5]

| Property | Value | Reference |

| Chemical Formula | C20H27NO3 | [2][4] |

| Molar Mass | 329.440 g·mol−1 | [2] |

| IUPAC Name | 2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | [2] |

| CAS Number | 1354632-65-7 | [2] |

| Synonyms | NBOMe-2C-G, 2C-G-NBOMe HCl | [2][5] |

Analytical Characterization

A multi-faceted approach employing various analytical techniques is crucial for the definitive characterization of this compound. The most commonly utilized methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and Fourier-transform infrared spectroscopy (FTIR).[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of this compound. The electron ionization (EI) mass spectra of NBOMe compounds, including this compound, often exhibit similar fragmentation patterns, characterized by dominant ions at m/z 150, 121, and 91.[1][8]

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| GC Retention Time (RT) | 9.93 min (locked to tetracosane at 9.258 min) | [4] |

| Base Peak (BP) | 121 m/z | [4] |

| Other Major Ions | 150 m/z, 91 m/z | [4] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol.

-

Injection: Inject 1 µL of the sample solution into the GC system with a split ratio (e.g., 1:5).[4]

-

Injector Temperature: Set the injector temperature to 280°C.[4]

-

Chromatographic Separation: Utilize a suitable capillary column (e.g., Agilent). The specific column and temperature program should be optimized for the separation of phenethylamines.

-

Mass Spectrometry:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of this compound, particularly in biological matrices.[7][9][10] This technique is invaluable for forensic toxicology and clinical analysis.

Table 2: LC-MS/MS Parameters for this compound

| Parameter | Value | Reference |

| Linearity Range | 1 to 100 ng/mL in human urine | [9][10] |

| Bias | 86–116% | [9][10] |

| Coefficient of Variation | <14% | [9][10] |

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

-

Sample Preparation (Solid-Phase Extraction):

-

To 0.5 mL of urine, add 25 µL of an internal standard (e.g., 25I-NBOMe-d3 at 200 ng/mL).[9]

-

Add 0.5 mL of methanol and vortex for 30 seconds.[9]

-

Transfer 300 µL of the mixture to a solid-phase extraction column (e.g., Clean Screen FASt™).[9]

-

Rapidly aspirate the sample through the column using positive pressure (e.g., 80 psi nitrogen) into an autosampler vial.[9]

-

-

Chromatography:

-

Column: A suitable C8 or C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about the functional groups present in the this compound molecule, serving as a valuable tool for structural confirmation. The analysis can be performed directly on the sample using an Attenuated Total Reflectance (ATR) accessory.[4]

Table 3: FTIR Data for this compound

| Parameter | Value | Reference |

| Measurement Mode | FTIR-ATR (direct measurement) | [4] |

| IR Scan Range | 4000 to 650 cm-1 | [4] |

| Resolution | 4 cm-1 | [4] |

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition: Collect the infrared spectrum over the specified range and resolution.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound (e.g., C-H, C=C aromatic, C-O ether, N-H stretches).

Signaling Pathway and Mechanism of Action

This compound is a potent agonist at the serotonin 5-HT2A receptor.[1][2] The binding of this compound to this G-protein coupled receptor (GPCR) is believed to initiate a signaling cascade responsible for its hallucinogenic effects. While the precise downstream signaling of this compound is not extensively detailed in the literature, it is expected to follow the canonical 5-HT2A receptor activation pathway.

Caption: 5-HT2A Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Characterization

A logical workflow is essential for the systematic and comprehensive characterization of a this compound sample. This typically begins with presumptive testing followed by confirmatory analyses.

Caption: General Workflow for the Chemical Characterization of this compound.

Conclusion

The chemical characterization of this compound necessitates the use of advanced analytical techniques to ensure accurate identification and quantification. This guide provides a foundational understanding of the key methodologies, including GC-MS, LC-MS/MS, and FTIR, along with detailed experimental protocols and expected data. The provided diagrams of the signaling pathway and experimental workflow offer a visual representation of the compound's mechanism of action and the process for its analysis. This information is critical for researchers, scientists, and drug development professionals working with this potent psychoactive substance.

References

- 1. This compound (hydrochloride) | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. policija.si [policija.si]

- 5. zeptometrix.com [zeptometrix.com]

- 6. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanreview.org [europeanreview.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High-Performance Liquid Chromatography with Tandem Mass Spectrometry for the Determination of Nine Hallucinogenic 25-NBOMe Designer Drugs in Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

The Pharmacology of N-Benzylphenethylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacology of N-benzylphenethylamine (NBOMe) derivatives, a class of potent serotonergic compounds. It covers their core mechanism of action, structure-activity relationships, quantitative pharmacological data, and detailed experimental methodologies.

Executive Summary

N-benzylphenethylamine derivatives, colloquially known as NBOMes, are synthetic hallucinogens derived from the 2C class of phenethylamines.[1] Their defining structural feature is the addition of an N-benzyl group to the phenethylamine backbone, a modification that dramatically increases their affinity and potency at the serotonin 2A (5-HT2A) receptor.[2][3] This potent agonism at the 5-HT2A receptor is the primary driver of their profound psychedelic effects.[1][3] While some derivatives have been explored as powerful tools for neuroscience research, particularly in mapping the 5-HT2A receptor system, their high potency is also associated with a significant risk of toxicity, leading to numerous public health concerns.[1][2] This guide synthesizes the current scientific understanding of these compounds to inform research and drug development efforts.

Core Pharmacology and Mechanism of Action

The principal pharmacological target of N-benzylphenethylamine derivatives is the serotonin 5-HT2A receptor , a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] These compounds act as potent, high-efficacy agonists at this receptor.[4]

Upon binding, NBOMe derivatives trigger a conformational change in the 5-HT2A receptor, leading to the activation of its coupled G-protein, Gq/11 . The activated Gαq subunit then stimulates the enzyme Phospholipase C (PLC) . PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) .

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC). These signaling events lead to the diverse downstream cellular responses that underpin the psychoactive effects of these compounds.

In addition to their primary activity at the 5-HT2A receptor, many NBOMe derivatives exhibit significant affinity for the 5-HT2C receptor and, to a lesser extent, the 5-HT2B, adrenergic α1, and dopamine receptors.[5][6] Their interaction with adrenergic receptors may contribute to their sympathomimetic effects, such as vasoconstriction and tachycardia, which are often observed in toxicological cases.[2][7]

Structure-Activity Relationships (SAR)

The pharmacological profile of N-benzylphenethylamine derivatives is heavily influenced by their chemical structure.

-

N-Benzyl Group : The addition of the N-benzyl moiety to the primary amine of a 2C-phenethylamine is the most critical modification for high 5-HT2A receptor affinity. This substitution can increase affinity by orders of magnitude compared to the parent compound.[8]

-

Substitution on the N-Benzyl Ring : The position and nature of substituents on the N-benzyl ring are key determinants of potency. A methoxy (-OCH3) or hydroxyl (-OH) group at the ortho (2-position) of the benzyl ring generally confers the highest affinity and functional activity at the 5-HT2A receptor.[8]

-

Phenethylamine Ring Substitution : The substitution pattern on the core phenethylamine ring, inherited from the 2C-X parent compound, also modulates activity. The 2,5-dimethoxy substitution is a common feature. The substituent at the 4-position (e.g., -I, -Br, -Cl) influences the compound's specific binding profile and potency. For instance, 25I-NBOMe (4-iodo) is generally one of the most potent derivatives.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) for a selection of N-benzylphenethylamine derivatives and their 2C precursors at key receptors. Data is compiled from Rickli et al., 2015 and Eshleman et al., 2018.[6][8]

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | α1A-adrenergic |

|---|---|---|---|---|

| 2C-B | 101 | 315 | 4800 | 1880 |

| 25B-NBOMe | 0.18 | 1.2 | 2300 | 8.8 |

| 2C-I | 179 | 508 | 7700 | 2540 |

| 25I-NBOMe | 0.044 | 1.0 | 4600 | 6.1 |

| 2C-C | 129 | 303 | 7000 | 2240 |

| 25C-NBOMe | 0.061 | 1.1 | 3300 | 6.9 |

| 2C-D | 661 | 1410 | 9100 | 3300 |

| 25D-NBOMe | 0.51 | 2.5 | 6300 | 31 |

| 2C-E | 134 | 473 | 4100 | 2600 |

| 25E-NBOMe | 0.23 | 1.8 | 5600 | 12 |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50, nM) at 5-HT2A Receptor

| Compound | 5-HT2A (Ca2+ Release) |

|---|---|

| 2C-B | 15 |

| 25B-NBOMe | 0.21 |

| 2C-I | 20 |

| 25I-NBOMe | 0.08 |

| 2C-C | 15 |

| 25C-NBOMe | 0.15 |

| 2C-D | 82 |

| 25D-NBOMe | 0.51 |

| 2C-E | 12 |

| 25E-NBOMe | 0.23 |

Lower EC50 values indicate higher potency.

Metabolism

N-benzylphenethylamine derivatives undergo extensive phase I metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[5] The major isoenzymes involved are CYP3A4 , CYP2D6 , CYP2C9 , and CYP2C19 .[5]

The primary metabolic pathways include:

-

O-Demethylation : Removal of methyl groups from the methoxy substituents on either the phenethylamine or N-benzyl rings.

-

Hydroxylation : Addition of a hydroxyl group to the aromatic rings.

-

N-Debenzylation : Cleavage of the N-benzyl group, yielding the parent 2C-phenethylamine (e.g., 2C-I from 25I-NBOMe).

These phase I metabolites can then undergo phase II conjugation (e.g., glucuronidation) before excretion. The extensive first-pass metabolism is thought to contribute to their low oral bioavailability, leading to alternative routes of administration such as sublingual or buccal.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

Materials:

-

Receptor Source : Membranes from rat frontal cortex or a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

-

Radioligand : [3H]Ketanserin (a 5-HT2A antagonist).

-

Assay Buffer : 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding (NSB) Ligand : 10 µM Spiperone.

-

Test Compounds : Serial dilutions of N-benzylphenethylamine derivatives.

-

Filtration : 96-well filter plates (e.g., Millipore GF/B) pre-soaked in 0.5% polyethyleneimine.[5]

-

Scintillation Cocktail and Microplate Scintillation Counter .

Procedure:

-

Plate Preparation : Prepare a 96-well plate with each well containing the assay buffer.

-

Addition of Ligands :

-

Total Binding Wells : Add radioligand ([3H]Ketanserin to a final concentration of ~2.0 nM).[5]

-

NSB Wells : Add radioligand and the NSB ligand (10 µM Spiperone).

-

Competition Wells : Add radioligand and varying concentrations of the test compound.

-

-

Initiate Reaction : Add the receptor source (e.g., 70 µg of membrane protein per well) to all wells to initiate the binding reaction.[5] The final assay volume is typically 200-250 µL.

-

Incubation : Incubate the plate at room temperature for 20-30 minutes to allow the binding to reach equilibrium.[5]

-

Termination and Filtration : Terminate the reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

-

Washing : Wash the filters rapidly 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification : Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis :

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Phosphoinositide (PI) Hydrolysis Functional Assay

This assay measures the functional potency (EC50) of an agonist by quantifying the accumulation of [3H]inositol phosphates ([3H]IPs), a downstream product of 5-HT2A receptor activation via the Gq pathway.

Materials:

-

Cell Line : A cell line (e.g., CHO-K1 or PC12) stably expressing the 5-HT2A receptor.[2]

-

Labeling Medium : Inositol-free medium containing myo-[3H]inositol.

-

Stimulation Buffer : Assay buffer containing 10 mM LiCl (to inhibit inositol monophosphatase).

-

Test Compounds : Serial dilutions of N-benzylphenethylamine derivatives.

-

Lysis Buffer : 0.1 M HCl or formic acid.

-

Anion-Exchange Chromatography Columns (e.g., Dowex AG1-X8).

-

Scintillation Counter .

Procedure:

-

Cell Culture and Labeling : Seed cells in multi-well plates. The following day, replace the medium with labeling medium containing myo-[3H]inositol and incubate for 16-24 hours to allow incorporation into membrane phosphoinositides.

-

Washing : Wash the cells with buffer to remove excess unincorporated myo-[3H]inositol.

-

Pre-incubation : Pre-incubate the cells with stimulation buffer containing LiCl for 10-15 minutes.

-

Agonist Stimulation : Add varying concentrations of the test compound (agonist) to the wells and incubate for 30-60 minutes at 37°C.[2]

-

Termination and Lysis : Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

-

Isolation of Inositol Phosphates : Transfer the cell lysates to anion-exchange columns.

-

Wash the columns to remove free inositol.

-

Elute the total [3H]inositol phosphates with a high molarity salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Quantification : Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis : Plot the amount of [3H]IPs accumulated against the log concentration of the agonist. Determine the EC50 value (concentration producing 50% of the maximal response) and the Emax (maximal effect) using non-linear regression.

In Vivo Head-Twitch Response (HTR) Assay

The HTR is a rapid, rotational head movement in rodents that serves as a reliable behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[7]

Procedure:

-

Animal Acclimation : House mice (e.g., C57BL/6J strain) for at least one week to acclimate to the facility.[2]

-

Habituation : On the day of testing, place each mouse individually into an observation chamber (e.g., a clear Plexiglas cylinder) and allow it to habituate for 10-30 minutes.[2]

-

Drug Administration : Administer the test compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Observation Period : Immediately return the animal to the chamber. Record the number of head twitches over a set period, typically 30-60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from grooming behavior.[2]

-

Quantification :

-

Manual Scoring : Two trained observers, blind to the treatment condition, count the head twitches. The average count is used for analysis.[2]

-

Automated Scoring : For higher throughput and objectivity, an automated system can be used. A small magnet is surgically affixed to the mouse's skull. The animal is placed in a cylinder surrounded by a magnetometer coil that detects the rapid movements, which are then algorithmically identified and counted.[7]

-

-

Data Analysis : The total number of head twitches is plotted against the drug dose to generate a dose-response curve. The ED50 (the dose that produces 50% of the maximal response) is calculated to determine the in vivo potency of the compound.

References

- 1. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 6. DSpace [repositori.upf.edu]

- 7. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Binding Affinity of 25G-NBOMe: A Technical Overview

This technical guide provides a detailed overview of the in vitro binding affinity of N-benzyl-substituted phenethylamines, with a specific focus on the methodologies used to characterize their interactions with key central nervous system receptors. This document is intended for researchers, scientists, and drug development professionals.

Core Concepts in Receptor Binding Affinity

The interaction of a ligand (such as an NBOMe compound) with a receptor is a fundamental concept in pharmacology. The strength of this interaction is quantified by its binding affinity. Key metrics include:

-

Inhibition Constant (Kᵢ): This value represents the concentration of a competing ligand that will bind to half of the available receptors in the absence of the primary ligand. A lower Kᵢ value indicates a higher binding affinity.

-

Half-maximal Inhibitory Concentration (IC₅₀): This is the concentration of a drug that is required for 50% inhibition in vitro. It is a measure of the functional strength of an inhibitor.

-

Half-maximal Effective Concentration (EC₅₀): This is the concentration of a drug that gives half of the maximal response. It is a measure of the drug's potency as an agonist.

Quantitative Binding Affinity Data for 25I-NBOMe

The following table summarizes the in vitro binding affinities (Kᵢ in nM) of 25I-NBOMe for a variety of neurotransmitter receptors. This data is compiled from various scientific studies and demonstrates the compound's high affinity and selectivity for the serotonin 5-HT₂ₐ receptor.

| Receptor Subtype | Ligand | Kᵢ (nM) |

| Serotonin 5-HT₂ₐ | 25I-NBOMe | 0.6 |

| Serotonin 5-HT₂C | 25I-NBOMe | 4.6 |

| Serotonin 5-HT₁ₐ | 25I-NBOMe | 1800 |

| Adrenergic α₁ₐ | 25I-NBOMe | 370 |

| Adrenergic α₂ₐ | 25I-NBOMe | 320 |

| Dopamine D₁ | 25I-NBOMe | 6700 |

| Dopamine D₂ | 25I-NBOMe | 900 |

| Dopamine D₃ | 25I-NBOMe | 2100 |

Data sourced from Rickli et al. (2015) as cited in Herian et al. (2019).[1]

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor. The general principle involves the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (the "cold" ligand) for binding to the target receptor.

Membrane Preparation

-

Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are cultured and transiently transfected with the human cDNA for the receptor of interest (e.g., 5-HT₂ₐ).

-

Homogenization: The cultured cells are harvested and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 20 minutes at 4°C.

-

Resuspension: The resulting pellet, containing the cell membranes with the expressed receptors, is resuspended in fresh buffer. This washing step is often repeated.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay, such as the Bradford or BCA protein assay. The membranes are then stored at -80°C until use.

Competitive Radioligand Binding Assay

-

Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of the radioligand (e.g., [³H]ketanserin for the 5-HT₂ₐ receptor).

-

Increasing concentrations of the unlabeled test compound (e.g., 25I-NBOMe).

-

The prepared cell membranes.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression analysis to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.

Visualizations

Experimental Workflow: Radioligand Displacement Assay

References

25G-NBOMe: A Technical Guide to its Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor selectivity profile of 25G-NBOMe, a potent psychedelic compound. The information presented herein is intended for research, scientific, and drug development professionals.

Core Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and related NBOMe compounds at various neurotransmitter receptors. This data is crucial for understanding the compound's pharmacological actions and potential therapeutic or toxicological effects.

Table 1: Receptor Binding Affinities (Ki) of NBOMe Compounds (in nM)

| Receptor Subtype | This compound | 25I-NBOMe | 25C-NBOMe | 25B-NBOMe |

| Serotonin | ||||

| 5-HT2A | ~0.5 - 1.6[1] | 0.6[2][3] | Data not readily available | Data not readily available |

| 5-HT2C | Data not readily available | 4.6[2][3] | Data not readily available | Data not readily available |

| 5-HT1A | Data not readily available | 1800[2][3] | Data not readily available | Data not readily available |

| Adrenergic | ||||

| α1A | Data not readily available | 370[2] | Data not readily available | Data not readily available |

| α2A | Data not readily available | 320[2] | Data not readily available | Data not readily available |

| Dopamine | ||||

| D1 | Data not readily available | 6700[2] | Data not readily available | Data not readily available |

| D2 | Data not readily available | 900[2] | Data not readily available | Data not readily available |

| D3 | Data not readily available | 2100[2] | Data not readily available | Data not readily available |

Note: Data for this compound is limited in the readily available literature. The table will be updated as more specific data becomes available. Values for 25I-NBOMe are provided for comparative purposes due to its structural similarity and more extensive characterization.

Table 2: Functional Potencies (EC50) of NBOMe Compounds (in nM)

| Assay | This compound | 25I-NBOMe | 25C-NBOMe | 25B-NBOMe |

| 5-HT2A Receptor Activation | ||||

| Calcium Mobilization | Data not readily available | ~2.89 | Data not readily available | Data not readily available |

| IP-1 Accumulation | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| β-arrestin Recruitment | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

Note: The functional potency of NBOMe compounds can vary depending on the specific functional assay employed. Further research is needed to fully characterize the functional profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the receptor selectivity profile of compounds like this compound.

Radioligand Binding Assay (Competition Assay)

This assay measures the affinity of a test compound (e.g., this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.

1. Cell Culture and Dye Loading:

-

A cell line stably or transiently expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2A receptors) is cultured in appropriate media.

-

On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific time at a controlled temperature.

2. Compound Addition and Signal Detection:

-

The dye-loaded cells are washed to remove excess dye.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

Varying concentrations of the test compound (agonist) are added to the wells.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

3. Data Analysis:

-

The peak fluorescence response is determined for each concentration of the test compound.

-

The data is normalized to the maximum response produced by a known full agonist.

-

The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated using non-linear regression analysis of the concentration-response curve.

Mandatory Visualizations

Signaling Pathway of this compound at the 5-HT2A Receptor

The primary mechanism of action of this compound is as a potent agonist at the serotonin 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gq pathway.

Caption: 5-HT2A receptor Gq signaling pathway activated by this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding competition assay.

Caption: Workflow for a radioligand binding competition assay.

Experimental Workflow for Calcium Mobilization Assay

This diagram outlines the general procedure for conducting a calcium mobilization functional assay.

References

- 1. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of NBOMe Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylmethoxy-substituted phenethylamines (NBOMes) are a class of potent serotonergic psychedelics derived from the 2C series of phenethylamine hallucinogens.[1] Their discovery and subsequent exploration have significantly contributed to the understanding of serotonin 5-HT₂A receptor pharmacology. These compounds exhibit exceptionally high affinity and efficacy at the 5-HT₂A receptor, the primary target for classical psychedelics, making them valuable tools for neuroscience research and potential starting points for therapeutic drug design. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of NBOMe compounds, detailing their synthesis, pharmacological properties, and the key structural motifs that govern their interaction with serotonin receptors.

Core Structure-Activity Relationships

The pharmacological profile of NBOMe compounds is dictated by specific structural features on both the phenethylamine core and the N-benzyl substituent. The general structure consists of a 2,5-dimethoxyphenethylamine skeleton with an N-(2-methoxybenzyl) group. Variations at the 4-position of the phenyl ring and modifications to the N-benzyl moiety have profound effects on receptor affinity and functional activity.

The Phenethylamine Core

The 2,5-dimethoxy substitution pattern on the phenethylamine phenyl ring is a crucial feature for 5-HT₂A receptor activity. The nature of the substituent at the 4-position plays a significant role in modulating potency. Generally, lipophilic and electron-withdrawing groups at this position enhance affinity and efficacy.[2]

-

Substitution at the 4-Position: The most well-studied NBOMes are those with a halogen or small alkyl group at the 4-position. For instance, 25I-NBOMe (iodo), 25B-NBOMe (bromo), and 25C-NBOMe (chloro) are among the most potent 5-HT₂A agonists known.[3] The high potency of these compounds is attributed in part to the favorable interactions of the 4-substituent within the receptor binding pocket.

-

α-Methylation: The introduction of an α-methyl group on the ethylamine side chain, which converts the phenethylamine into an amphetamine analog, generally reduces both affinity and efficacy at the 5-HT₂A receptor for NBOMe compounds.[1] This is in contrast to some other classes of phenethylamine psychedelics where α-methylation can increase potency.

The N-Benzyl Moiety

The defining feature of the NBOMe class is the N-benzyl substitution, which dramatically increases affinity for the 5-HT₂A receptor compared to their 2C-X parent compounds.

-

The 2-Methoxy Group: The presence of a methoxy group at the 2-position of the N-benzyl ring is critical for the high potency of these compounds. It is hypothesized that this group engages in key interactions within an accessory binding pocket of the 5-HT₂A receptor, thereby anchoring the ligand and promoting a high-affinity binding state.

-

Other N-Benzyl Substitutions: Modifications to the N-benzyl ring have been explored to further probe the SAR. While the 2-methoxy substitution remains a hallmark for high potency, other substitutions can modulate activity and selectivity.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of NBOMe compounds at human serotonin receptors. This data highlights the high affinity (Ki) and potency (EC₅₀) of these compounds, particularly at the 5-HT₂A receptor.

Table 1: Receptor Binding Affinities (Ki, nM) of NBOMe Compounds

| Compound | 5-HT₂A | 5-HT₂B | 5-HT₂C |

| 25I-NBOMe | 0.044 - 0.6 | 1.91 - 130 | 1.03 - 4.6 |

| 25B-NBOMe | ~0.5 | - | - |

| 25C-NBOMe | - | - | - |

| 25D-NBOMe | - | 2.05 | <0.52 |

| 25E-NBOMe | - | 1.11 | <0.52 |

| 25H-NBOMe | - | - | 16 |

| 25N-NBOMe | - | - | - |

| 25I-NBOH | - | 1.91 | - |

Data compiled from multiple sources.[4][5] Note that reported values can vary between studies due to different experimental conditions.

Table 2: Functional Potencies (EC₅₀, nM) of NBOMe Compounds

| Compound | 5-HT₂A (IP₁ Accumulation) | 5-HT₂B (IP₁ Accumulation) | 5-HT₂C (IP₁ Accumulation) |

| 25I-NBOMe | 0.76 - 240 | 111 - 130 | 2.38 - 88.9 |

| 25B-NBOMe | ~40 | - | - |

| 25C-NBOMe | - | - | - |

| 25D-NBOMe | 0.51 | 23.5 | - |

| 25E-NBOMe | 1.5 | 463 | - |

| 25H-NBOMe | ~40 | - | 13.8 |

| 25N-NBOMe | 0.83 | 28.5 | - |

| 25I-NBOH | 0.65 | 32.7 | - |

Data compiled from multiple sources.[4][5] Functional assays measure the concentration of a compound required to elicit a half-maximal response.

Signaling Pathways

NBOMe compounds exert their primary pharmacological effects through the activation of the serotonin 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway.

Caption: 5-HT₂A receptor Gq signaling pathway activated by NBOMe compounds.

Upon binding of an NBOMe compound, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a cascade of downstream cellular responses, including modulation of neuronal excitability, which are thought to underlie the psychedelic effects of these compounds.

Experimental Methodologies

The characterization of NBOMe compounds involves a multi-step process encompassing chemical synthesis, purification, and a battery of in vitro pharmacological assays.

Synthesis and Purification

The synthesis of NBOMe compounds typically starts from the corresponding 2C-X phenethylamine precursor. A common synthetic route involves the reductive amination of a 2-methoxybenzaldehyde with the appropriate 2C-X compound.

General Synthesis Scheme for 25X-NBOMe:

Caption: General synthesis workflow for 25X-NBOMe compounds.

Purification of the final product is typically achieved through column chromatography to remove unreacted starting materials and byproducts. The identity and purity of the synthesized NBOMe are then confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Pharmacological Assays

Receptor Binding Assays: Radioligand binding assays are employed to determine the affinity (Ki) of NBOMe compounds for various receptors. These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor. The NBOMe compound is then introduced to compete with the radioligand for binding. The concentration of the NBOMe compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and from this, the Ki value is calculated.

A typical protocol for a 5-HT₂A receptor binding assay would involve:

-

Membrane Preparation: Isolation of cell membranes expressing the 5-HT₂A receptor from cultured cells or brain tissue.

-

Incubation: Incubation of the membranes with a known concentration of a radioligand (e.g., [³H]ketanserin) and varying concentrations of the NBOMe compound.

-

Separation: Separation of bound from free radioligand by rapid filtration.

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculation of IC₅₀ and Ki values using non-linear regression analysis.

Functional Assays: Functional assays are used to determine the potency (EC₅₀) and efficacy of NBOMe compounds at a given receptor. For Gq-coupled receptors like 5-HT₂A, assays that measure the accumulation of second messengers such as inositol phosphates (IPs) or the mobilization of intracellular calcium are commonly used.

Inositol Monophosphate (IP₁) Accumulation Assay (e.g., HTRF): This assay measures the accumulation of IP₁, a stable downstream metabolite of IP₃.

-

Cell Culture: Cells expressing the 5-HT₂A receptor are cultured in microplates.

-

Stimulation: The cells are stimulated with varying concentrations of the NBOMe compound in the presence of LiCl (which inhibits the breakdown of IP₁).

-

Lysis and Detection: The cells are lysed, and the accumulated IP₁ is detected using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: The HTRF signal is used to generate dose-response curves and calculate EC₅₀ values.

Caption: Experimental workflow for SAR studies of NBOMe compounds.

Conclusion

The NBOMe class of compounds represents a significant advancement in the field of serotonergic research. Their high potency and efficacy at the 5-HT₂A receptor, driven by key structural features such as the N-(2-methoxybenzyl) substitution and the 4-position substituent on the phenethylamine ring, have made them invaluable pharmacological tools. The detailed structure-activity relationships outlined in this guide provide a framework for the rational design of novel ligands with tailored pharmacological profiles, which may lead to the development of new therapeutics for a range of neuropsychiatric disorders. Further research into the nuanced interactions of these compounds with the 5-HT₂A receptor and its downstream signaling pathways will continue to illuminate the complex mechanisms underlying serotonergic neurotransmission and psychedelic action.

References

The Discovery and History of 25G-NBOMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25G-NBOMe is a potent synthetic psychedelic of the N-benzylphenethylamine (NBOMe) class, distinguished by its high affinity and agonist activity at the serotonin 5-HT2A receptor. This document provides a comprehensive technical overview of the discovery, history, and core pharmacological characteristics of this compound. It includes a detailed timeline of its development, a summary of its receptor binding and functional potency, and standardized protocols for key in vitro experiments. Furthermore, this guide presents visual representations of its primary signaling pathway and typical experimental workflows to facilitate a deeper understanding for research and drug development applications.

Introduction and Historical Context

The genesis of this compound is rooted in the systematic exploration of phenethylamine psychedelics, a field significantly advanced by the work of Alexander Shulgin who synthesized and characterized a vast family of 2C-X compounds. This compound is a derivative of 2C-G, a lesser-known member of this family. The defining structural modification of the NBOMe series is the addition of an N-(2-methoxybenzyl) group to the nitrogen atom of the phenethylamine backbone. This alteration was found to dramatically increase the affinity and potency of these compounds for the 5-HT2A receptor.

The initial synthesis and pharmacological investigation of the NBOMe series, including compounds structurally related to this compound, were conducted by German chemist Ralf Heim in his doctoral research at the Free University of Berlin in the early 2000s. Subsequently, the laboratory of David E. Nichols at Purdue University further elucidated the structure-activity relationships of this novel class of serotonergic agonists. While initially developed as a tool for mapping the distribution of 5-HT2A receptors in the brain using techniques like positron emission tomography (PET), the NBOMe compounds, including this compound, later emerged as potent and recreationally used psychoactive substances.

Timeline of Key Events:

-

Early 2000s: Synthesis and initial pharmacological characterization of the NBOMe series by Ralf Heim at the Free University of Berlin.

-

Mid-2000s: Further investigation and characterization of N-benzylphenethylamines by David E. Nichols' research group at Purdue University.

-

Circa 2010: Emergence of NBOMe compounds, including this compound, on the illicit drug market as "research chemicals" and alternatives to classic psychedelics like LSD.

Pharmacological Profile

This compound's primary mechanism of action is as a potent partial agonist at the 5-HT2A receptor. The N-(2-methoxybenzyl) substitution is crucial for this high affinity and potency.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and related NBOMe compounds to provide a comparative pharmacological profile.

| Compound | Receptor | Parameter | Value | Reference |

| This compound | 5-HT2A | Ki | Low Nanomolar | Benchchem |

| 5-HT2A | EC50 | 0.04 - 0.5 µM (class) | Benchchem | |

| 25I-NBOMe | 5-HT2A | Ki | 0.044 - 0.6 nM | Wikipedia |

| 5-HT2C | Ki | 1.03 - 4.6 nM | Wikipedia | |

| 5-HT2B | Ki | 1.91 - 130 nM | Wikipedia |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from its corresponding phenethylamine precursor, 2C-G (2,5-dimethoxy-4-glycinamidophenethylamine).

Step 1: Synthesis of 2C-G (Illustrative)

The synthesis of 2C-G is a multi-step process that is not widely documented in readily available literature. However, a plausible route would involve the elaboration of a suitably substituted benzaldehyde or phenylnitrostyrene, followed by reduction and subsequent amidation to introduce the glycinamide moiety at the 4-position.

Step 2: Reductive Amination of 2C-G with 2-Methoxybenzaldehyde

This procedure is a standard method for the N-alkylation of amines.

-

Reaction: 2C-G is dissolved in a suitable solvent, such as methanol or ethanol.

-

Addition of Aldehyde: An equimolar amount of 2-methoxybenzaldehyde is added to the solution.

-

Formation of Imine: The mixture is stirred, often with a mild acid catalyst, to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is carefully added in portions to the reaction mixture. This reduces the imine to the secondary amine, yielding this compound.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the final product.

5-HT2A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

-

Materials:

-

Cell membranes expressing human recombinant 5-HT2A receptors.

-

Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like ketanserin).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either a dilution of this compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Monophosphate (IP1) Accumulation Functional Assay

This protocol describes a method to determine the functional potency (EC50) and efficacy of this compound as a 5-HT2A receptor agonist by measuring the accumulation of the second messenger inositol monophosphate (IP1).

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium and supplements.

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

HTRF IP-One assay kit (or similar).

-

384-well white microplates.

-

Plate reader capable of HTRF detection.

-

-

Procedure:

-

Seed the cells in 384-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in the stimulation buffer.

-

Remove the culture medium from the cells and add the this compound dilutions.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for Gq-mediated IP1 accumulation.

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody) according to the manufacturer's instructions.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the immunoassay to reach equilibrium.

-

Measure the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the ratio of the emission signals and convert this to IP1 concentration using a standard curve.

-

Plot the IP1 concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximal efficacy) by non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway of this compound at the 5-HT2A Receptor

The Toxicological Profile of 25G-NBOMe: An In-Depth Technical Guide

Disclaimer: Scientific literature extensively detailing the specific toxicological profile of 25G-NBOMe is notably scarce. This document provides a comprehensive overview based on the available information for the broader NBOMe class of psychoactive substances, with specific mentions of this compound where data is available. The toxicology of individual NBOMe analogues can vary, and direct extrapolation from related compounds should be approached with caution.

Introduction

This compound (2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-(2-methoxybenzyl)ethanamine) is a synthetic hallucinogen belonging to the N-benzylphenethylamine (NBOMe) class of compounds. These substances are derivatives of the 2C family of phenethylamines and are known for their high potency as agonists at the serotonin 5-HT2A receptor. The NBOMe series, including this compound, has been identified in the illicit drug market, often sold on blotter paper as a substitute for LSD. Due to their high potency, the risk of overdose and severe toxicity is a significant public health concern. This guide synthesizes the available toxicological data and provides a framework for understanding the potential risks associated with this compound.

Pharmacodynamics: Mechanism of Action

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein. Upon agonist binding, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is believed to be central to the psychoactive effects of serotonergic hallucinogens. The 5-HT2A receptor can also couple to other signaling pathways, including the phospholipase A2 (PLA2) pathway, which may contribute to the complex pharmacological effects of these compounds.[4]

Human Toxicology: Clinical Manifestations

While a specific toxicological profile for this compound is not well-established, a single case report describes the acute toxicity associated with its ingestion.[5] The clinical presentation in this case was consistent with the toxidrome observed with other NBOMe compounds.

In general, intoxication with NBOMe compounds can lead to a range of severe and life-threatening effects, primarily driven by serotonergic and sympathomimetic overstimulation.

Common Clinical Features of NBOMe Toxicity: [6]

-

Cardiovascular: Tachycardia, hypertension.

-

Neurological: Agitation, aggression, visual and auditory hallucinations, seizures, confusion.

-

Other: Hyperthermia, metabolic acidosis, rhabdomyolysis, and acute kidney injury.

The case report of this compound toxicity described a 17-year-old male presenting with seizures, tachycardia, hypotension, and hyperthermia, requiring intensive care. His hospital stay was complicated by a significant elevation in creatine kinase and transient acute kidney injury. Notably, a friend who reportedly ingested the same drug experienced no adverse effects, highlighting potential inter-individual variability in response.[5]

Quantitative Toxicological Data

There is a significant lack of quantitative toxicological data for this compound in the scientific literature. To provide context, the following table summarizes available data for some of the more extensively studied NBOMe analogues.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | Notes |

| This compound | Data not available | Data not available | Data not available | |

| 25B-NBOMe | ~0.2 - 1.5 | ~2 - 10 | >1000 | Potent 5-HT2A agonist. |

| 25C-NBOMe | ~0.5 - 2.0 | ~2 - 20 | >1000 | High affinity for 5-HT2A. |

| 25I-NBOMe | ~0.04 - 1.0 | ~1 - 5 | >1000 | One of the most potent NBOMe analogues. |

Disclaimer: The values presented are approximate ranges compiled from various sources and should be considered for comparative purposes only. Experimental conditions can significantly influence these values.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, a general workflow for the detection and quantification of NBOMe compounds in biological matrices can be outlined based on published methodologies for the broader class of substances.

General Protocol for NBOMe Analysis in Biological Samples

Objective: To detect and quantify NBOMe compounds in biological samples (e.g., blood, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation:

-

Aliquots of the biological sample (e.g., 1 mL of blood or urine) are obtained.

-

An internal standard (e.g., a deuterated analogue or a closely related but chromatographically distinct NBOMe) is added.

-

For blood samples, protein precipitation is often performed using a solvent like acetonitrile.

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the analytes from the matrix.[2]

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Separation is typically achieved on a C18 or phenyl-hexyl reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., methanol or acetonitrile).

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each NBOMe compound are monitored for sensitive and selective quantification.[7]

-

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized in the scientific literature. While it is known to be a member of the potent hallucinogenic NBOMe class, specific data on its pharmacodynamics, pharmacokinetics, and quantitative toxicity are lacking. The available information is limited to its inclusion in analytical methodologies and a single case report of severe intoxication.

Given the potential for serious adverse health effects associated with the NBOMe class, further research into the specific toxicological properties of this compound is imperative. In vitro studies to determine its receptor binding affinities and functional activities, as well as in vivo studies in animal models to assess its pharmacokinetic profile and acute toxicity, are crucial for a comprehensive risk assessment. Such data would be invaluable to clinicians, forensic toxicologists, and public health professionals in understanding and responding to the challenges posed by the emergence of new psychoactive substances like this compound.

References

- 1. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]

- 2. europeanreview.org [europeanreview.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Off-target activity of NBOMes and NBOMe analogs at the µ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prevalence of use and acute toxicity associated with the use of NBOMe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biotransformation and Metabolism of 25G-NBOMe: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro biotransformation and metabolism of 25G-NBOMe, a potent hallucinogenic N-benzylphenethylamine. The information presented is targeted towards researchers, scientists, and drug development professionals, synthesizing data from studies on closely related NBOMe compounds to predict the metabolic fate of this compound.

Introduction

The NBOMe series of compounds, including this compound, are known for their high potency as 5-HT2A receptor agonists.[1] Understanding their metabolism is crucial for clinical diagnostics, forensic toxicology, and the development of potential therapeutic applications or interventions. In vitro studies, primarily utilizing human liver microsomes, have been instrumental in elucidating the metabolic pathways of these novel psychoactive substances.[2]

Experimental Protocols

The in vitro metabolism of NBOMe compounds is typically investigated using pooled human liver microsomes (pHLM), which contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s.

Incubation with Pooled Human Liver Microsomes (pHLM)

A standard protocol for the in vitro metabolism of NBOMe compounds involves the following steps:

-

Preparation of the Incubation Mixture : A typical incubation mixture contains the NBOMe substrate (e.g., this compound), pooled human liver microsomes, and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Initiation of the Metabolic Reaction : The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. This system is crucial as NADPH is a necessary cofactor for cytochrome P450 enzyme activity.

-

Incubation : The mixture is incubated at 37°C for a specified period, typically ranging from 30 to 180 minutes, to allow for metabolic conversion of the parent compound.[3]

-

Termination of the Reaction : The reaction is quenched by the addition of a cold organic solvent, such as acetonitrile or methanol. This step serves to precipitate proteins and halt all enzymatic activity.

-

Sample Preparation for Analysis : The quenched mixture is centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the parent drug and its metabolites, is then collected, and often evaporated to dryness and reconstituted in a suitable solvent for analysis.

Analytical Methodology

The identification and characterization of metabolites are predominantly achieved using high-resolution mass spectrometry techniques.

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS/MS) : This is the primary analytical tool for separating and identifying metabolites.[4] The high-resolution capability allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation.

-

Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) : This technique provides accurate mass measurements for both the parent compound and its metabolites, facilitating their identification.[2]

Data Presentation: Predicted Metabolites of this compound

Based on extensive studies of other NBOMe compounds, the following table summarizes the predicted Phase I and Phase II metabolites of this compound. The biotransformations are expected to be analogous to those observed for compounds like 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe.[5][6]

| Metabolic Reaction | Predicted Metabolite Structure | Description |

| Phase I | ||

| O-Demethylation | This compound with one methoxy group replaced by a hydroxyl group. | Removal of a methyl group from one of the three methoxy moieties on the molecule. This can occur at the 2-, 5-, or 2'-position.[2] |

| O,O-bis-Demethylation | This compound with two methoxy groups replaced by hydroxyl groups. | Successive removal of two methyl groups from the methoxy moieties. |

| Hydroxylation | This compound with a hydroxyl group added to the aromatic ring or alkyl chain. | Addition of a hydroxyl group, a common metabolic pathway for aromatic compounds.[7] |

| N-Dealkylation | 2,5-dimethoxy-4-ethylphenethylamine (2C-G). | Cleavage of the N-benzyl group, resulting in the corresponding 2C-phenethylamine analog.[4] |

| Oxidative Deamination | Formation of an aldehyde or carboxylic acid derivative. | Removal of the amine group through an oxidative process.[4] |

| Phase II | ||

| Glucuronidation | Conjugation of a glucuronic acid moiety to a hydroxyl group. | An important detoxification pathway where a polar glucuronic acid is attached to Phase I metabolites, increasing their water solubility and facilitating excretion.[5] |

| Sulfation | Conjugation of a sulfate group to a hydroxyl group. | Another key Phase II reaction that increases the polarity of metabolites for elimination.[5] |

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the typical experimental workflow for studying the in vitro metabolism of this compound.

Caption: Experimental workflow for in vitro metabolism of this compound.

Metabolic Pathways

The diagram below outlines the principal metabolic pathways predicted for this compound based on studies of related NBOMe compounds.

References

- 1. europeanreview.org [europeanreview.org]

- 2. Metabolic Profile Determination of NBOMe Compounds Using Human Liver Microsomes and Comparison with Findings in Authentic Human Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro phase I metabolism of three phenethylamines 25D-NBOMe, 25E-NBOMe and 25N-NBOMe using microsomal and microbial models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic profile determination of 25N-NBOMe in human liver microsomes by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 25G-NBOMe in Biological Matrices using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive protocol for the quantitative analysis of 25G-NBOMe (2-(2,5-dimethoxy-4-glycylphenyl)-N-(2-methoxybenzyl)ethanamine), a potent synthetic hallucinogen, in biological matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology outlined provides a sensitive and selective approach for the detection and quantification of this compound, crucial for forensic toxicology, clinical research, and drug development. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, representative quantitative data and a discussion of the compound's metabolic pathways are provided.

Introduction

The NBOMe (N-benzyl-oxy-methyl) compounds are a series of potent synthetic hallucinogens that act as agonists at the serotonin 5-HT2A receptor.[1] Their high potency and increasing prevalence in recreational drug markets pose significant public health risks, necessitating sensitive and reliable analytical methods for their detection and quantification in biological specimens.[1] This application note details a robust HPLC-MS/MS method for the quantification of this compound, adaptable for various research applications. The method is based on established protocols for structurally similar NBOMe analogues.[2][3]

Experimental Protocols

Sample Preparation

A generic sample preparation workflow is outlined below. Optimization may be required based on the specific biological matrix (e.g., plasma, urine, serum).

-

Internal Standard (IS) Addition: Spike all samples, calibration standards, and quality controls with an appropriate internal standard. A deuterated analog of this compound would be ideal. Alternatively, a structurally similar compound not expected to be present in the samples, such as 25H-NBOMe or a deuterated analog of another NBOMe compound (e.g., 25I-NBOMe-d3), can be used.[4]

-

Protein Precipitation (for Plasma/Serum):

-

To 100 µL of sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Solid-Phase Extraction (SPE) (for Urine):

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load 1 mL of the urine sample (pre-adjusted to pH 6 with a buffer).

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness and reconstitute as described above.[3]

-

HPLC Conditions

-

Column: A C18 or C8 reversed-phase column with a particle size of less than 5 µm is recommended (e.g., Luna 3 µ C8(2) 100 Å, 100 × 2.0 mm).[3][5]

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient is: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B).

-

Flow Rate: 0.3 - 0.5 mL/min.[6]

-

Injection Volume: 5 - 10 µL.[6]

-

Column Temperature: 30 - 40°C.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Key Parameters: Optimization of parameters such as capillary voltage, source temperature, gas flows (nebulizer, drying gas), and compound-specific parameters (declustering potential, collision energy) is crucial for achieving optimal sensitivity.

Quantitative Data

The following tables provide a summary of expected quantitative parameters for an HPLC-MS/MS method for this compound, based on data from closely related analogs. Actual values must be determined during method validation.

Table 1: MRM Transitions and Mass Spectrometer Settings (Hypothetical for this compound)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| This compound | [M+H]⁺ | Fragment 1 | To be determined | To be determined |

| Fragment 2 | To be determined | To be determined | ||

| Internal Standard | [M+H]⁺ | Fragment 1 | To be determined | To be determined |

Note: The precursor ion for this compound would be its molecular weight + 1. Product ions would be determined by infusion and fragmentation of a standard. Common fragments for NBOMe compounds include ions at m/z 121 and 91, corresponding to the methoxybenzyl and tropylium ions, respectively.[3]

Table 2: Method Validation Parameters (Based on Analogs)

| Parameter | Expected Range |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 - 50 pg/mL[3] |

| Lower Limit of Detection (LLOD) | 5 - 20 pg/mL[3] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Recovery | > 80%[3] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Signaling and Metabolic Pathway

References

- 1. 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. frontierspartnerships.org [frontierspartnerships.org]

Application Notes & Protocols: Developing In Vitro Assays for 25G-NBOMe Activity

Introduction

The N-benzylphenethylamine derivative, 25G-NBOMe, is a potent serotonergic psychedelic. Like other members of the NBOMe family, its primary pharmacological activity is mediated through potent agonism at the serotonin 2A receptor (5-HT₂A).[1][2][3][4] The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/G₁₁ signaling pathway.[1][5] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium.[1][6][7]

Characterizing the interaction of novel compounds like this compound with the 5-HT₂A receptor is crucial for understanding their pharmacological profile, potency, and potential for therapeutic development or toxicological assessment. This document provides detailed protocols for essential in vitro assays designed to quantify the binding affinity and functional activity of this compound at the human 5-HT₂A receptor.

1. 5-HT₂A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT₂A receptor begins with agonist binding, which induces a conformational change in the receptor. This change facilitates the activation of the heterotrimeric G protein Gq. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6][7] This increase in intracellular Ca²⁺, along with DAG's activation of protein kinase C (PKC), mediates many of the downstream cellular responses.[6]

2. Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₂A receptor.[8][9][10]

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) is incubated with a membrane preparation containing the 5-HT₂A receptor, along with increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the competing test compound increases. This displacement is measured, and the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Protocol:

-

Membrane Preparation:

-

Use cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT₂A receptor.

-

Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) and centrifuge to pellet the membranes.[11]

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[11]

-

-

Assay Execution:

-

The assay is typically performed in a 96-well plate format.[11]

-

To each well, add in order:

-